N-(4-ethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-3-17-9-11-19(12-10-17)29-21(31)14-30-15-27-23-22-20(18-7-5-4-6-8-18)13-16(2)28-25(22)33-24(23)26(30)32/h4-13,15H,3,14H2,1-2H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMWCNOMEQKRFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=NC(=CC(=C34)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylphenyl)-2-(11-methyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to summarize the available research on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Structural Characteristics
The synthesis of this compound involves multiple steps that typically include the formation of the tricyclic structure followed by acetamide functionalization. The detailed synthesis pathway can be referenced in specialized chemical literature that outlines the reaction conditions and yields.
Anticancer Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds structurally related to N-(4-ethylphenyl)-2-(11-methyl...) have been tested on various cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer). These studies utilize assays like MTT to evaluate cell viability and proliferation inhibition.
- Molecular Docking : Computational studies suggest that these compounds may interact with key proteins involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), potentially inhibiting their activity and leading to reduced tumor growth .
Antimicrobial Activity
Research has also explored the antimicrobial properties of similar compounds:
- In Vitro Studies : The compound's derivatives have shown effectiveness against various bacterial strains in laboratory settings, indicating a potential for use as an antimicrobial agent.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.
Case Studies
Several case studies have highlighted the biological effects of compounds analogous to N-(4-ethylphenyl)-2-(11-methyl...:
- Case Study 1 : A study published in 2023 evaluated a related triazine compound showing promising results against multidrug-resistant bacterial strains.
- Case Study 2 : Another investigation focused on the anticancer properties of a structurally similar compound demonstrated significant tumor suppression in vivo models.
Data Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
The compound 2-(11-acetyl-3,5-dioxo-4-phenyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-6-yl)-N-(2-methoxyphenyl)acetamide (hereafter referred to as Compound A) shares significant structural homology with the target molecule . Below is a comparative analysis:
Functional Implications of Structural Differences
- Substituent Effects: The 4-ethylphenyl group in the target compound enhances lipophilicity compared to the 2-methoxyphenyl group in Compound A, which may improve membrane permeability but reduce solubility . The methyl substituent at position 11 (target compound) versus acetyl (Compound A) could influence metabolic stability.
- Oxo Group Positioning :
- The single 6-oxo group in the target compound versus dual 3,5-dioxo groups in Compound A may alter hydrogen-bonding interactions with biological targets, affecting binding affinity.
Crystallographic and Computational Insights
Both compounds likely require advanced crystallographic software (e.g., SHELXL, ORTEP-3) for structural refinement due to their complexity . Differences in ring conformation (e.g., pentaene vs. diene systems) could lead to distinct torsion angles, impacting molecular rigidity and interaction with proteins or enzymes.
Research Findings and Limitations
Bioactivity Data Gaps
No direct bioactivity data for the target compound are available in the provided evidence. However, analogues like Compound A are often prioritized for LC/MS-based screening in drug discovery pipelines, as seen in marine actinomycete studies . The ethylphenyl and methyl groups in the target compound may confer unique pharmacokinetic profiles compared to methoxy- or acetyl-bearing analogues.
Q & A
Q. What are the key challenges in synthesizing this compound, and how can they be methodologically addressed?
Synthesis involves multi-step pathways requiring precise optimization of reaction parameters such as temperature, solvent polarity, and reaction time. For example, cyclization steps often demand anhydrous conditions to prevent side reactions. Systematic screening of catalysts (e.g., Lewis acids) and real-time monitoring via HPLC or TLC can improve yield and purity . Post-synthesis purification techniques, such as recrystallization or column chromatography, are critical for isolating the target compound from byproducts .
Q. Which analytical techniques are essential for characterizing this compound’s structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) is indispensable for confirming the tricyclic core and substituent positions. Mass spectrometry (MS) validates molecular weight, while HPLC ensures purity (>95%). X-ray crystallography, though less common, resolves stereochemical ambiguities in the fused-ring system .
Q. What core structural features influence its chemical reactivity?
The tricyclic scaffold contains a thiazolidinone moiety (C=S) and an acetamide side chain, both of which participate in nucleophilic reactions. Substituents like the 4-ethylphenyl group modulate steric hindrance and electronic effects, impacting reactivity with electrophiles or biological targets .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways and predict regioselectivity?
Quantum chemical calculations (e.g., DFT) model transition states to identify energetically favorable pathways. Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to simulate solvent effects and catalyst performance. Experimental feedback refines computational models, enabling iterative optimization of conditions like pH or temperature .
Q. What strategies resolve contradictions in biological activity data across assays?
Discrepancies may arise from assay-specific conditions (e.g., cell line variability, buffer composition). Orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) validate target engagement. Statistical meta-analysis of dose-response curves and replication under standardized protocols mitigate variability .
Q. How does the compound’s reactivity vary under different pH or redox conditions?
The thioether linkage (C-S) is redox-sensitive, undergoing oxidation to sulfoxides/sulfones under oxidative stress. pH-dependent protonation of the acetamide nitrogen alters solubility and binding to biological targets. Controlled stress testing (e.g., accelerated stability studies) maps degradation pathways .
Q. What methodological frameworks support the design of derivatives with enhanced bioactivity?
Structure-Activity Relationship (SAR) studies systematically modify substituents (e.g., replacing ethyl with halogens) and evaluate changes in potency. Molecular docking predicts interactions with target proteins (e.g., kinases), guiding synthetic prioritization. Parallel synthesis workflows enable high-throughput screening of analogs .
Q. How can green chemistry principles be applied to its synthesis?
Solvent selection guides (e.g., CHEM21) recommend replacing dichloromethane with cyclopentyl methyl ether (CPME). Catalytic methods (e.g., enzymatic acylations) reduce waste. Process intensification via flow chemistry minimizes energy consumption and improves scalability .
Data Contradiction and Validation
Q. How should researchers address inconsistencies in reported binding affinities?
Validate assay conditions (e.g., buffer ionic strength, temperature) and confirm compound integrity via LC-MS post-assay. Use internal standards (e.g., control inhibitors) to normalize inter-experimental variability. Collaborative cross-lab replication enhances reproducibility .
Q. What statistical approaches are recommended for interpreting heterogeneous biological data?
Multivariate analysis (e.g., PCA) identifies confounding variables, while Bayesian modeling quantifies uncertainty in EC50/IC50 values. Open-source platforms like KNIME standardize data preprocessing and visualization, reducing bias in interpretation .
Methodological Resources
- Synthesis Optimization : ICReDD’s reaction path search algorithms integrate computational and experimental data for efficient pathway design .
- Biological Assays : Standardized protocols from Journal of Drug Delivery and Therapeutics ensure reproducibility in pharmacokinetic studies .
- Data Analysis : Training in CHEM/IBiS 416 (Chemical Biology Methods & Experimental Design) provides foundational skills for assay development and data validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
